molecular formula C16H16N2O2S2 B5778737 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide

Cat. No. B5778737
M. Wt: 332.4 g/mol
InChI Key: BHDVRHUHLIHXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of vascular tone, platelet aggregation, and inflammation. BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer.

Mechanism of Action

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 activates sGC by binding to its heme moiety and increasing the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that mediates the relaxation of smooth muscle cells, platelet inhibition, and anti-inflammatory effects. N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has been shown to be more potent and selective than other sGC activators, such as nitric oxide and N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 58-2667.
Biochemical and physiological effects:
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 induces vasodilation, inhibits platelet aggregation, and reduces inflammation. In vivo studies have shown that N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 improves endothelial function, reduces vascular resistance, and lowers blood pressure. N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has also been shown to improve pulmonary hemodynamics, reduce right ventricular hypertrophy, and improve exercise capacity in patients with pulmonary hypertension.

Advantages and Limitations for Lab Experiments

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has several advantages for lab experiments. It is a potent and selective activator of sGC, which allows for the study of the specific effects of cGMP in various biological systems. N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has some limitations for lab experiments. It is relatively expensive compared to other sGC activators, and its effects may vary depending on the experimental conditions and the biological system being studied.

Future Directions

There are several future directions for the study of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes, neurodegenerative diseases, and inflammatory bowel disease. Another direction is to study its effects in combination with other drugs, such as phosphodiesterase inhibitors and endothelin receptor antagonists, for the treatment of cardiovascular and pulmonary diseases. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 and to develop more potent and selective sGC activators for therapeutic use.

Synthesis Methods

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 can be synthesized using a multi-step process that involves the condensation of 6-methyl-1,3-benzothiazol-2-amine with 4-bromoaniline, followed by the reaction with ethyl chloroformate and sodium ethoxide to form the intermediate ethyl N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate. The final product is obtained by reacting the intermediate with sulfamic acid.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer. In cardiovascular diseases, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has been shown to improve endothelial function, reduce vascular resistance, and lower blood pressure. In pulmonary hypertension, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has been shown to improve pulmonary hemodynamics, reduce right ventricular hypertrophy, and improve exercise capacity. In cancer, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has been shown to inhibit tumor growth and angiogenesis.

properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-3-22(19,20)18-13-7-5-12(6-8-13)16-17-14-9-4-11(2)10-15(14)21-16/h4-10,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDVRHUHLIHXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.